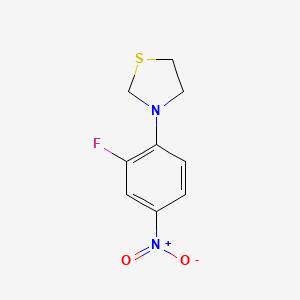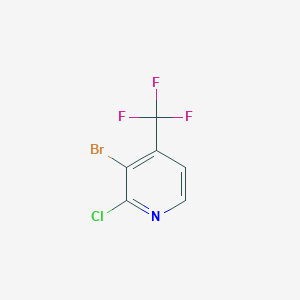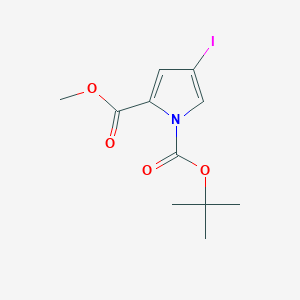
Methyl 2-(3-bromoquinolin-6-yl)acetate
Overview
Description
Methyl 2-(3-bromoquinolin-6-yl)acetate is a chemical compound that belongs to the class of acetate esters. It is composed of a methyl group, a bromine atom, and a quinoline ring structure .
Molecular Structure Analysis
The molecular formula of Methyl 2-(3-bromoquinolin-6-yl)acetate is C12H10BrNO2. It has a molecular weight of 280.12 g/mol . The InChI code is 1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 .Scientific Research Applications
Fluorescent Brightening Agents : Methyl 2-(3-bromoquinolin-6-yl)acetate derivatives have been synthesized and studied for potential use as fluorescent brightening agents. These compounds exhibit fluorescence, making them suitable for applications in dyes and pigments (Rangnekar & Shenoy, 1987).
Antimicrobial and Antifungal Activities : Certain derivatives of Methyl 2-(3-bromoquinolin-6-yl)acetate have shown significant antimicrobial and antifungal activities. These compounds have been studied for their effectiveness against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Tabassum et al., 2014).
Pharmacological Applications : Some 6-bromoquinoline derivatives, which are structurally related to Methyl 2-(3-bromoquinolin-6-yl)acetate, have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities. This research suggests the potential of these compounds in drug development for treating various conditions (Rajveer et al., 2010).
Synthesis of Biaryl Compounds : Methyl 2-(3-bromoquinolin-6-yl)acetate and its derivatives have been used in the synthesis of biaryl compounds, which are important in organic chemistry and pharmaceuticals. These compounds are synthesized using palladium-catalyzed coupling reactions, demonstrating the compound's versatility in chemical synthesis (Harayama et al., 2004).
Analgesic and Anti-inflammatory Properties : Research has shown that certain quinoline derivatives exhibit notable analgesic and anti-inflammatory properties. This highlights the potential of Methyl 2-(3-bromoquinolin-6-yl)acetate derivatives in the development of new pain relief and anti-inflammatory medications (Sahu et al., 2008).
Anti-tuberculosis Activity : Derivatives of Methyl 2-(3-bromoquinolin-6-yl)acetate have been studied for their potential anti-tuberculosis activity. These compounds could contribute to the development of new treatments for tuberculosis, a significant global health concern (Bai et al., 2011).
Safety and Hazards
The safety information available indicates that Methyl 2-(3-bromoquinolin-6-yl)acetate may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 2-(3-bromoquinolin-6-yl)acetate is a complex organic compound with a molecular weight of 280.12 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound has versatile reactivity and can introduce the quinoline moiety into different chemical structures . This suggests that it may interact with its targets in a way that modifies their chemical structures, leading to changes in their function or activity.
Action Environment
The action of Methyl 2-(3-bromoquinolin-6-yl)acetate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals. It is noted that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could impact its stability
properties
IUPAC Name |
methyl 2-(3-bromoquinolin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWDFNEQGOTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromoquinolin-6-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



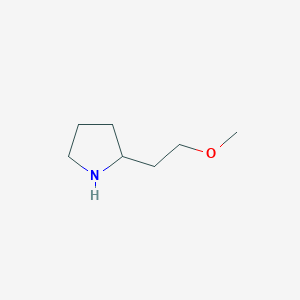

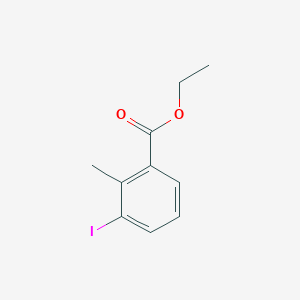
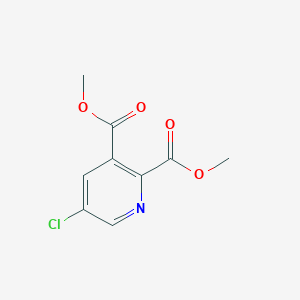
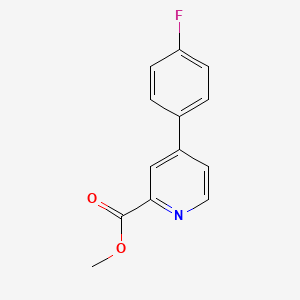
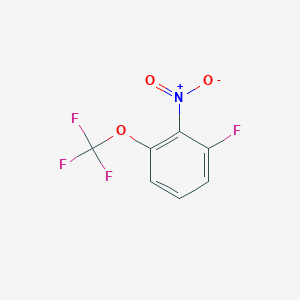
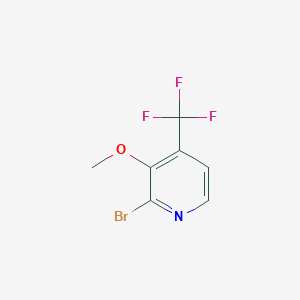

![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)
